![molecular formula C18H22N4O2 B12347193 2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide
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Overview
Description
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two aminophenyl groups and a dimethylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can be achieved through a multi-step process involving the following key steps:
Formation of 4-aminophenylacetyl chloride: This is typically achieved by reacting 4-aminobenzoic acid with thionyl chloride under reflux conditions.
Reaction with N,N’-dimethylhydrazine: The resulting 4-aminophenylacetyl chloride is then reacted with N,N’-dimethylhydrazine in the presence of a base such as triethylamine to form the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with cellular metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of advanced materials.
Uniqueness
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and potential biological activity. Its dual aminophenyl groups and dimethylacetohydrazide moiety make it a versatile compound for various applications in research and industry.
Biological Activity
2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Chemical Name : this compound
- CAS Number : 787536-73-6
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
Synthesis
The synthesis of this compound involves the reaction of 4-aminophenyl derivatives with acetyl hydrazides under controlled conditions. The detailed synthetic route typically includes:
- Formation of Acetohydrazide : Reacting 4-aminophenylacetic acid with hydrazine.
- Dimethylation : Using dimethyl sulfate or another methylating agent to introduce the dimethyl groups.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines, demonstrating promising results:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HEPG2 (Liver Cancer) | 1.18 ± 0.14 | |
MCF7 (Breast Cancer) | 0.67 | |
SW1116 (Colon Cancer) | 0.80 | |
BGC823 (Gastric Cancer) | 0.87 |
The compound exhibited lower IC50 values compared to standard treatments such as staurosporine and ethidium bromide, indicating its potential as a more effective therapeutic agent.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, disrupting the cell cycle.
- Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression, such as EGFR and Src kinase pathways, as indicated by molecular docking studies showing strong binding affinities .
Case Studies
- Study on HEPG2 Cells : A study conducted by Zhang et al. demonstrated that this compound significantly inhibited the proliferation of HEPG2 liver cancer cells with an IC50 value of 1.18 µM, showcasing its potential for liver cancer treatment .
- Comparative Analysis with Other Compounds : In comparative studies, this compound showed superior efficacy against breast and colon cancer cell lines when juxtaposed with traditional chemotherapeutics, suggesting it could serve as a lead compound for further development .
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that while the compound shows potent anticancer activity, it also requires careful evaluation for potential side effects on normal cells. Studies involving Daphnia magna have been utilized to gauge environmental toxicity and biocompatibility .
Properties
Molecular Formula |
C18H22N4O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N'-[2-(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide |
InChI |
InChI=1S/C18H22N4O2/c1-21(17(23)11-13-3-7-15(19)8-4-13)22(2)18(24)12-14-5-9-16(20)10-6-14/h3-10H,11-12,19-20H2,1-2H3 |
InChI Key |
VVEDIUDMWYMWJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)N)N(C)C(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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